molecular formula C13H17N5O B7645800 3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-prop-2-enylpropanamide

3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-prop-2-enylpropanamide

Cat. No. B7645800
M. Wt: 259.31 g/mol
InChI Key: DHXZIRCOFGESNB-UHFFFAOYSA-N
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Description

3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-prop-2-enylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the triazolopyrimidine family and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of 3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-prop-2-enylpropanamide is not fully understood, but studies have shown that it may act by inhibiting the activity of certain enzymes or signaling pathways in cells. For example, one study found that this compound can inhibit the activity of the PI3K/Akt signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, inhibit the activity of certain enzymes and signaling pathways, and reduce inflammation in animal models. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One advantage of 3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-prop-2-enylpropanamide for laboratory experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, making it a safer alternative to other compounds with similar potential therapeutic applications. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research related to 3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-prop-2-enylpropanamide. One potential area of interest is in further exploring the compound's potential as an anticancer agent, particularly in combination with other compounds or therapies. Additionally, more research is needed to fully understand the compound's mechanism of action and to identify potential targets for therapeutic intervention. Finally, further studies are needed to explore the compound's potential in other areas of research, such as neurodegenerative diseases or infectious diseases.

Synthesis Methods

The synthesis of 3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-prop-2-enylpropanamide involves the reaction of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid with propargylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) and requires careful control of reaction conditions such as temperature and pH.

Scientific Research Applications

3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-prop-2-enylpropanamide has been studied for its potential therapeutic applications in a variety of scientific research fields. One of the main areas of interest is in the treatment of cancer. Studies have shown that this compound has anticancer properties and can induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, with promising results in animal models.

properties

IUPAC Name

3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-prop-2-enylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c1-4-7-14-12(19)6-5-11-9(2)17-13-15-8-16-18(13)10(11)3/h4,8H,1,5-7H2,2-3H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXZIRCOFGESNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=NC=NN12)C)CCC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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